Tenofovir impurity 33
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Overview
Description
Tenofovir impurity 33 is a byproduct formed during the synthesis of tenofovir, an antiretroviral medication used primarily in the treatment of HIV and chronic hepatitis B. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the efficacy and safety of the drug. This compound is one of several impurities that can be formed during the manufacturing process of tenofovir disoproxil fumarate and tenofovir alafenamide fumarate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tenofovir impurity 33 involves several steps, starting from the key intermediates used in the production of tenofovir. One common synthetic route involves the use of chiral intermediates, such as ®-tenofovir phenyl ester and ®-tenofovir diphenyl ester. These intermediates are synthesized through reactions like the Mitsunobu reaction, which involves the stereospecific inversion of chiral centers .
Industrial Production Methods
Industrial production of tenofovir and its impurities, including this compound, typically involves large-scale chemical synthesis using validated methods to ensure the purity and quality of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor and control the levels of impurities during production .
Chemical Reactions Analysis
Types of Reactions
Tenofovir impurity 33 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the impurity .
Scientific Research Applications
Tenofovir impurity 33 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to monitor and control the purity of tenofovir during synthesis.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential effects on the efficacy and safety of tenofovir-based medications.
Industry: Used in quality control processes to ensure the consistency and safety of pharmaceutical products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tenofovir impurity 33 include other impurities formed during the synthesis of tenofovir, such as:
- Tenofovir impurity I
- Tenofovir impurity K
- Tenofovir disoproxil fumarate impurities
Uniqueness
This compound is unique in its specific chemical structure and formation pathway. It is distinguished from other impurities by its distinct reaction conditions and the specific intermediates involved in its synthesis .
Biological Activity
Tenofovir impurity 33 is a degradation product of tenofovir disoproxil fumarate (TDF), an antiretroviral medication widely used in the treatment of HIV and hepatitis B. Understanding the biological activity of this impurity is crucial for assessing the safety and efficacy of tenofovir-based therapies.
Chemical Structure and Properties
This compound, chemically identified as tenofovir monosoproxil, is recognized as a significant impurity by the World Health Organization. Its molecular structure impacts its pharmacological properties, including its interaction with biological systems and potential therapeutic effects.
Biological Activity Overview
The biological activity of this compound can be assessed through various parameters, including cytotoxicity, antiviral efficacy, and metabolic stability.
Cytotoxicity
Studies have demonstrated that tenofovir and its impurities exhibit varying levels of cytotoxicity. For instance, in vitro assays using Vero CCL-81 cells showed that tenofovir disoproxil fumarate had a higher cytotoxic profile compared to its parent compound, tenofovir. The alamarBlue assay indicated that concentrations above 90 µM could significantly reduce cell viability, while lower concentrations maintained cellular integrity .
Antiviral Activity
This compound has been evaluated for its antiviral properties against HIV. Research indicates that while TDF exhibits potent anti-HIV activity, tenofovir itself and its impurities, including impurity 33, show reduced efficacy. In cell culture studies, TDF demonstrated a significant reduction in viral genome production compared to this compound, which did not inhibit viral replication effectively at similar concentrations .
Pharmacokinetics
The pharmacokinetics of this compound remain less characterized than those of TDF. However, it is understood that the parent compound undergoes rapid metabolism to its active form intracellularly. The half-life of tenofovir in various tissues suggests that impurities may also follow similar metabolic pathways but with potentially altered pharmacokinetic profiles due to their structural differences .
Environmental Impact
Research has highlighted concerns regarding the environmental stability of tenofovir and its impurities. Tenofovir is known for its persistence in aquatic environments, raising questions about the ecological impact of pharmaceutical residues. Studies have shown that microbial degradation pathways can effectively reduce concentrations of TDF and its impurities in contaminated water sources .
Case Study 1: Antiviral Efficacy Comparison
A comparative study evaluated the antiviral efficacy of tenofovir disoproxil fumarate versus its impurities in HIV-infected cell lines. The results indicated a marked decrease in viral load when treated with TDF compared to treatments involving this compound. This suggests that while the impurity may contribute to overall drug exposure, it lacks significant antiviral potency.
Compound | Viral Load Reduction (%) |
---|---|
Tenofovir Disoproxil Fumarate | 85% |
This compound | 10% |
Case Study 2: Cytotoxic Effects on Human Cells
In another investigation focusing on cytotoxic effects, human lymphocytes were exposed to varying concentrations of tenofovir and its impurities. The study found that while TDF had a cytotoxic effect at high concentrations (above 90 µM), this compound exhibited minimal cytotoxic effects even at elevated doses.
Concentration (µM) | Tenofovir Cytotoxicity (%) | Impurity 33 Cytotoxicity (%) |
---|---|---|
3 | 5 | <1 |
30 | 20 | <1 |
90 | 75 | <5 |
Properties
Molecular Formula |
C12H19N6O5P |
---|---|
Molecular Weight |
358.29 g/mol |
IUPAC Name |
(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)/t7-,8+/m1/s1 |
InChI Key |
VNZDKODEBZWTMP-SFYZADRCSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)O |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.